Rilpivirine amide 1 impurity

Overview

Description

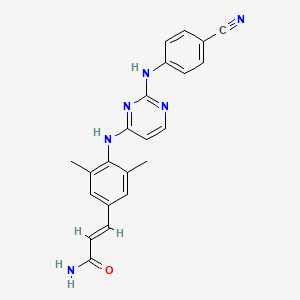

Rilpivirine amide 1 impurity is a synthetic organic compound used as a reference standard for analytical purposes in the pharmaceutical industry . It is a potential impurity that may be present in Rilpivirine, an antiviral medication used for the treatment of HIV-1 infection . Chemically, it is an amide derivative of Rilpivirine that is formed during the synthesis of the drug .

Molecular Structure Analysis

The molecular formula of Rilpivirine amide 1 impurity is C22H18F3N5O2 and it has a molecular weight of 447.4 g/mol . The compound is a white to off-white powder that is soluble in organic solvents like methanol and DMSO .Chemical Reactions Analysis

A systematic forced degradation study on the undissolved Rilpivirine revealed the formation of acid-base hydrolyzed amide impurities (Impurity-A and Impurity-B), oxidative nitrile impurities (Impurity-C), and Z-isomer and dimer impurities of Rilpivirine (Impurity-D and Impurity-E) due to alkaline hydrolysis and photodegradation .Physical And Chemical Properties Analysis

Rilpivirine amide 1 impurity is a white to off-white powder that is soluble in organic solvents like methanol and DMSO . The calibration curve was linear, with a regression coefficient (R2) value of 0.999 and concentrations ranging from 30 to 450 g/ml of Rilpivirine .Scientific Research Applications

HIV Treatment

Rilpivirine, the parent compound of Rilpivirine amide 1 impurity, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus 1 (HIV-1) . It is three times more potent than etravirine and is administered orally once daily .

Drug Synthesis

Rilpivirine amide 1 impurity plays a crucial role in the synthesis of Rilpivirine. The synthesis process of Rilpivirine involves three main steps, and Rilpivirine amide 1 impurity is a key intermediate in this process .

Process Optimization

The impurity is used in the development of efficient and practical methods for the synthesis of Rilpivirine. For instance, researchers have used it to develop a microwave-promoted method to synthesize Rilpivirine using less toxic organic reagents and low boiling solvents .

Quality Control

Rilpivirine amide 1 impurity is used in quality control during the commercial production of Rilpivirine . It helps ensure the purity and quality of the final product.

Toxicity Studies

This impurity is used in toxicity studies of Rilpivirine. These studies are essential for understanding the safety profile of the drug .

Regulatory Filings

Rilpivirine amide 1 impurity is used in regulatory filings such as Abbreviated New Drug Application (ANDA) & Drug Master File (DMF) to the FDA . These filings are necessary for the approval of generic versions of the drug.

Mechanism of Action

Target of Action

Rilpivirine Amide 1 Impurity, like Rilpivirine, is likely to target the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for the transcription of the viral RNA into DNA, a critical step in the replication of the virus .

Mode of Action

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to reverse transcriptase, blocking the RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication .

Biochemical Pathways

Rilpivirine, the parent compound, inhibits the reverse transcription process of the hiv-1 virus by binding to the reverse transcriptase enzyme . This action prevents the conversion of viral RNA into DNA, thereby interrupting the replication of the virus .

Pharmacokinetics

Rilpivirine, the parent compound, is almost completely bound to plasma proteins (997%), mostly to albumin . It is metabolized mainly by the liver enzyme CYP3A4 .

Result of Action

Based on the action of rilpivirine, it can be inferred that the inhibition of the reverse transcriptase enzyme would result in the prevention of the replication of the hiv-1 virus .

Action Environment

The action, efficacy, and stability of Rilpivirine Amide 1 Impurity could potentially be influenced by various environmental factors. For instance, the parent compound Rilpivirine cannot be coadministered with a number of other drugs due to cytochrome P450 3A4 enzyme induction or gastric pH increase . .

Safety and Hazards

properties

IUPAC Name |

(E)-3-[4-[[2-(4-cyanoanilino)pyrimidin-4-yl]amino]-3,5-dimethylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c1-14-11-17(5-8-19(24)29)12-15(2)21(14)27-20-9-10-25-22(28-20)26-18-6-3-16(13-23)4-7-18/h3-12H,1-2H3,(H2,24,29)(H2,25,26,27,28)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOGADCYBSSOOZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rilpivirine amide 1 impurity | |

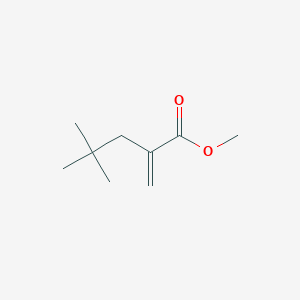

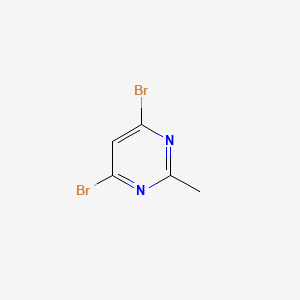

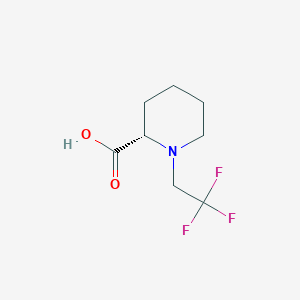

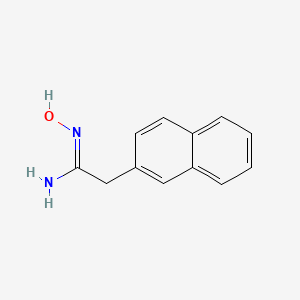

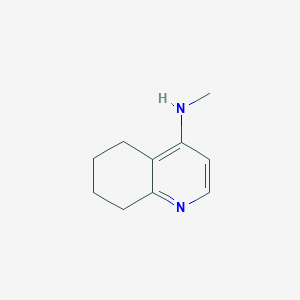

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

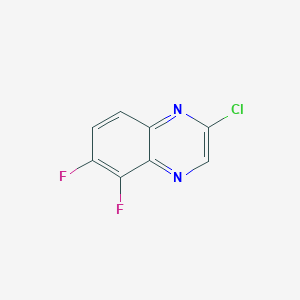

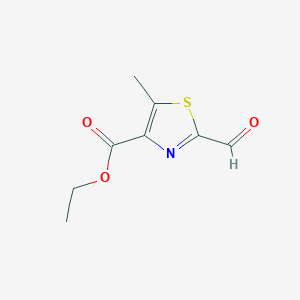

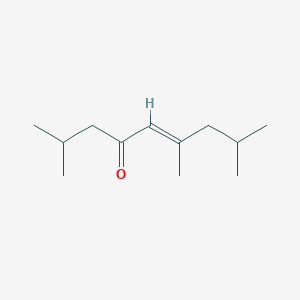

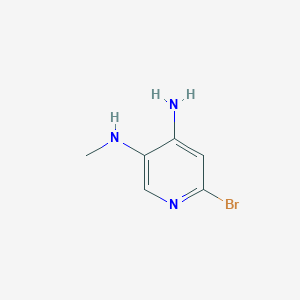

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)

![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)

![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)